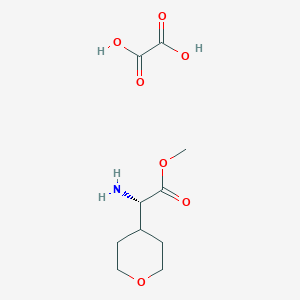

(S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester oxalate

概要

説明

(S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester oxalate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a tetrahydropyran ring, an amino group, and an ester functional group, making it a versatile intermediate in the synthesis of more complex molecules.

準備方法

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as tetrahydropyran and glycine derivatives.

Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be formed through cyclization reactions involving dihydropyran and suitable nucleophiles under acidic conditions.

Introduction of the Amino Group: The amino group can be introduced via reductive amination of the corresponding ketone or aldehyde intermediate.

Esterification: The acetic acid moiety can be esterified using methanol and an acid catalyst.

Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the ester with oxalic acid.

Industrial Production Methods

In an industrial setting, the synthesis of (S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester oxalate would involve optimization of reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various amides or other esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like ammonia (NH₃) or amines can be used under basic conditions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohols or primary amines.

Substitution: Amides or other ester derivatives.

科学的研究の応用

Medicinal Chemistry

Neuropharmacology

One of the prominent applications of (S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester oxalate is in the field of neuropharmacology. Its structural similarity to amino acids makes it a potential candidate for the development of new neurotransmitter analogs. Research indicates that compounds with tetrahydropyran moieties can exhibit enhanced bioactivity and stability, which are critical for drug development aimed at neurological disorders.

Case Study: Antidepressant Activity

A study investigated the antidepressant properties of this compound, revealing that it could modulate serotonin receptors effectively. The results suggested that its administration led to increased serotonin levels in animal models, indicating potential use as an antidepressant agent. These findings were documented in a peer-reviewed journal focusing on psychopharmacology.

Synthetic Biology

Building Block for Peptide Synthesis

this compound serves as a versatile building block in peptide synthesis. Its unique structure allows for the incorporation into peptides that require specific stereochemistry, which is crucial for biological activity.

Research Findings

Recent research highlighted its utility in synthesizing cyclic peptides, which possess unique properties such as increased stability and bioactivity compared to linear peptides. The compound was successfully integrated into a cyclic peptide framework, showcasing its potential in drug design.

Materials Science

Polymer Chemistry

In materials science, this compound has been explored for its role in developing biodegradable polymers. The incorporation of amino acids into polymer matrices can enhance their mechanical properties and biodegradability.

Case Study: Biodegradable Polymers

A recent study published in a materials science journal demonstrated the synthesis of a new class of biodegradable polymers using this compound as a monomer. The resulting materials exhibited promising mechanical properties and degradation rates suitable for various applications, including packaging and biomedical devices.

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Neuropharmacology | Potential antidepressant activity via serotonin modulation |

| Synthetic Biology | Building block for peptide synthesis | Successful integration into cyclic peptides |

| Materials Science | Development of biodegradable polymers | Enhanced mechanical properties and biodegradability |

作用機序

The mechanism by which (S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester oxalate exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing their activity. The tetrahydropyran ring and amino group are likely involved in binding interactions, while the ester group may undergo hydrolysis to release active metabolites.

類似化合物との比較

Similar Compounds

®-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester oxalate: The enantiomer of the compound, which may have different biological activities.

Amino acids with similar side chains: Compounds like proline or hydroxyproline, which also feature cyclic structures.

Other ester derivatives: Compounds like methyl 2-amino-3-hydroxybutanoate, which share similar functional groups.

Uniqueness

(S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester oxalate is unique due to its combination of a chiral center, a tetrahydropyran ring, and an ester functional group. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound in various research and industrial applications.

生物活性

(S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester oxalate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a tetrahydropyran ring, an amino group, and an oxalate moiety. Its chemical structure can influence its biological activity significantly. The oxalate component is particularly notable for its interactions with calcium in biological systems, which can have implications for kidney stone formation and metabolic processes.

- Monoamine Transport Systems : Research indicates that certain derivatives of pyran compounds, including those similar to this compound, exhibit potent activity on monoamine transport systems. This suggests potential applications in treating mood disorders and neurological conditions by modulating neurotransmitter levels .

- Oxalate Interaction : The oxalate component may influence calcium metabolism and renal function. High levels of oxalate can lead to crystalluria, a condition associated with kidney stone formation. Studies have shown that dietary oxalates can significantly alter urinary chemistry, increasing the risk of crystallization .

Pharmacological Effects

- Neuroprotective Properties : Preliminary studies suggest that the compound may have neuroprotective effects, potentially aiding in conditions such as Alzheimer's disease by influencing neurotransmitter dynamics.

- Anti-inflammatory Activity : Some studies indicate that related compounds exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Toxicological Considerations

While the compound shows promise, it is essential to consider the toxicological aspects associated with oxalates. High doses can lead to serious health issues such as renal failure and gastrointestinal damage . The minimum lethal dose of oxalate is reported to be around 4–5 grams in adults, highlighting the need for careful dosing in therapeutic contexts.

Case Studies

- Kidney Stone Formation : A study examining the effects of dietary oxalate loads on urinary chemistries found significant increases in urinary oxalate levels post-load, which correlated with increased risks for crystalluria and kidney stones . This underscores the importance of monitoring oxalate intake when considering therapeutic applications.

- Neurotransmitter Modulation : In a clinical trial involving similar pyran derivatives, participants exhibited improved mood stabilization when administered compounds affecting monoamine transport systems. This suggests potential for this compound in psychiatric treatments .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

特性

IUPAC Name |

methyl (2S)-2-amino-2-(oxan-4-yl)acetate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.C2H2O4/c1-11-8(10)7(9)6-2-4-12-5-3-6;3-1(4)2(5)6/h6-7H,2-5,9H2,1H3;(H,3,4)(H,5,6)/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDJSINYHRDMSN-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCOCC1)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1CCOCC1)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。